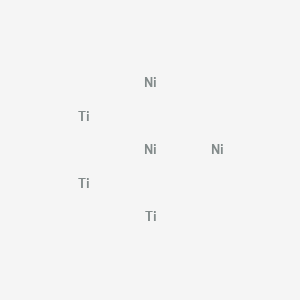
nickel;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is renowned for its unique properties, including the shape memory effect and superelasticity. The shape memory effect allows the alloy to return to its original shape after deformation when heated above its transformation temperature, while superelasticity enables it to undergo significant deformations and return to its original shape upon the removal of stress .
准备方法
Synthetic Routes and Reaction Conditions: Nickel titanium alloys are typically prepared using vacuum induction melting (VIM), which involves heating the raw materials in a crucible using alternating magnetic fields . Another method involves the high-pressure hydrogen reduction of nickel sulfate and activated titanium carbide powder . This process is green and pollution-free, making it an attractive option for industrial production.
Industrial Production Methods: The industrial production of nickel titanium alloys often involves the Kroll process for titanium, where titanium tetrachloride is produced from rutile ore and then reduced to metallic titanium using magnesium or sodium . The nickel and titanium are then combined in a vacuum induction furnace to produce the alloy.
化学反应分析
Nickel titanium undergoes various chemical reactions, including oxidation, reduction, and etching. The alloy’s oxidation behavior is influenced by the formation of passive reaction products on its surface, which can restrict the diffusion of metallic elements . Common reagents used in these reactions include hydrogen, ammonia, and nickel sulfate . Major products formed from these reactions include nickel-coated titanium carbide composite powder .
科学研究应用
Nickel titanium alloys have a wide range of scientific research applications due to their unique properties. In the biomedical field, they are used in dental implants, orthodontic wires, and endodontic files due to their biocompatibility, corrosion resistance, and superelasticity . In the aerospace industry, these alloys are used for their shape memory effect and superelastic properties, which allow for the creation of complex and fine structures through additive manufacturing . Additionally, nickel titanium alloys are used in robotics, telecommunication, and flexible electronics .
作用机制
. This transformation occurs between two different martensite crystal phases and is influenced by mechanical stress and temperature. The shape memory effect is exhibited when the alloy is below its transformation temperature, while superelasticity occurs above this temperature .
相似化合物的比较
Nickel titanium alloys are often compared with other shape memory alloys, such as copper-aluminum-nickel and copper-zinc-aluminum. nickel titanium stands out due to its superior biocompatibility, corrosion resistance, and mechanical properties . Other similar compounds include titanium-nickel-hafnium alloys, which are being developed for their enhanced mechanical properties .
属性
CAS 编号 |
349665-48-1 |
|---|---|
分子式 |
Ni3Ti3 |
分子量 |
319.68 g/mol |
IUPAC 名称 |
nickel;titanium |
InChI |
InChI=1S/3Ni.3Ti |
InChI 键 |
RGLBHGAQVRZAAH-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ti].[Ti].[Ni].[Ni].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


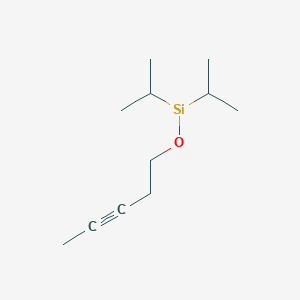
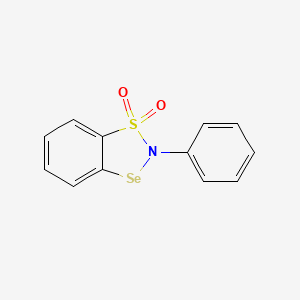
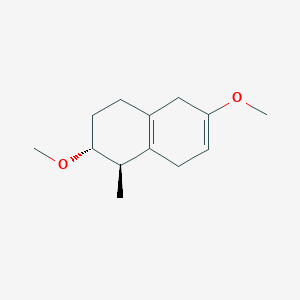
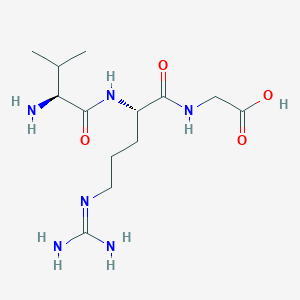

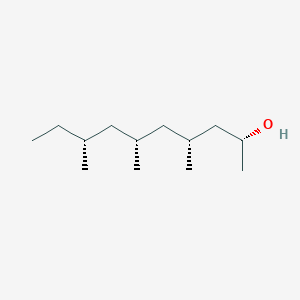
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)](/img/structure/B14258807.png)
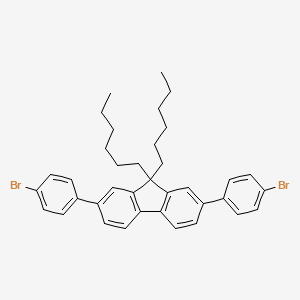
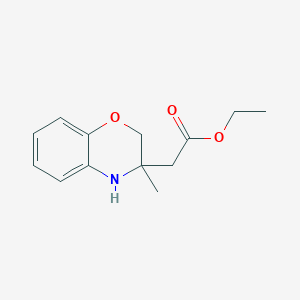
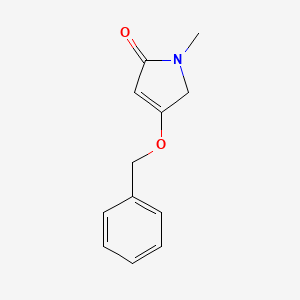
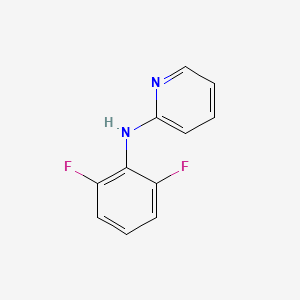
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
